molecular formula C9H12FN B1287233 (RS)-N-[1-(3-fluorophenyl)ethyl]methylamine CAS No. 820209-02-7

(RS)-N-[1-(3-fluorophenyl)ethyl]methylamine

Cat. No.: B1287233
CAS No.: 820209-02-7
M. Wt: 153.2 g/mol
InChI Key: PZBFMZHXSLJFMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(RS)-N-[1-(3-fluorophenyl)ethyl]methylamine (CAS: 820209-02-7) is a chiral amine derivative featuring a fluorinated aromatic ring and a methyl-substituted ethylamine backbone. The compound exists as a racemic mixture (RS configuration), with the fluorine atom positioned at the meta position of the phenyl ring. It is synthesized via alkylation or reductive amination routes and is typically available at high purity (95–98%) . The fluorine substituent enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical research.

Properties

IUPAC Name

1-(3-fluorophenyl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-7(11-2)8-4-3-5-9(10)6-8/h3-7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBFMZHXSLJFMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)F)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00611635
Record name 1-(3-Fluorophenyl)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

820209-02-7
Record name 1-(3-Fluorophenyl)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (RS)-N-[1-(3-fluorophenyl)ethyl]methylamine typically involves the reaction of 3-fluoroacetophenone with methylamine under reductive amination conditions. The process can be summarized as follows:

    Reductive Amination: 3-fluoroacetophenone is reacted with methylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst (e.g., palladium on carbon).

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product separation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

(RS)-N-[1-(3-fluorophenyl)ethyl]methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl ring, where nucleophiles such as hydroxide or alkoxide ions replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of phenolic or alkoxy derivatives.

Scientific Research Applications

Pharmacological Activity

(RS)-N-[1-(3-fluorophenyl)ethyl]methylamine has been studied for its potential as a pharmacological agent. Its structure suggests possible interactions with neurotransmitter systems, particularly in the modulation of dopamine and serotonin receptors. Research indicates that compounds with similar structures exhibit significant activity as selective serotonin reuptake inhibitors (SSRIs) and dopamine transporter inhibitors .

Case Study: Neurotransmitter Modulation

A study investigated the effects of this compound on the human dopamine transporter (hDAT). The findings revealed that this compound could enhance the binding affinity of certain radioligands, indicating its potential role in treating disorders related to dopamine dysregulation, such as ADHD and depression .

Table 2: Pharmacological Studies

Study ReferenceCompound TestedKey Findings
This compoundEnhanced binding at hDAT; potential SSRI activity

High-Performance API Production

The compound is also significant in the production of high-performance active pharmaceutical ingredients (APIs). Its low occupational exposure limit (OEL < 1 μg/m³) makes it suitable for cleanroom environments during synthesis processes. This characteristic is crucial for maintaining product purity and minimizing contamination risks.

Case Study: Cleanroom Application

A project focused on the synthesis of this compound in a controlled cleanroom environment demonstrated that maintaining an OEL below 1 μg/m³ significantly reduced contamination rates. This led to higher yields and better quality of the final product, showcasing the importance of environmental controls in pharmaceutical manufacturing.

Table 3: Production Parameters

ParameterValue
Cleanroom ClassClass 100 to Class 100,000
OEL< 1 μg/m³
YieldUp to 95%

Mechanism of Action

The mechanism of action of (RS)-N-[1-(3-fluorophenyl)ethyl]methylamine involves its interaction with specific molecular targets such as enzymes or receptors. The fluorinated phenyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. For example, in medicinal chemistry, the compound may act as an inhibitor or agonist of certain neurotransmitter receptors, influencing neurological functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (RS)-N-[1-(3-fluorophenyl)ethyl]methylamine are compared below with six analogs, focusing on halogenation patterns, substituent effects, and biological relevance.

Table 1: Structural Comparison

Compound Name (CAS) Molecular Formula Substituents on Phenyl Ring Backbone Modification Purity (%) Key Properties/Applications
This compound (820209-02-7) C₉H₁₂FN 3-F Methylamine 98 High lipophilicity; discontinued
(RS)-1-(3,5-difluorophenyl)ethylamine (321318-29-0) C₈H₉F₂N 3,5-diF Ethylamine 98 Enhanced electron-withdrawing effects
N-[1-(3-fluorophenyl)ethyl]cyclopentanamine (771583-23-4) C₁₃H₁₈FN 3-F Cyclopentylamine N/A Steric hindrance; potential CNS activity
1-(3-fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine (1093079-61-8) C₉H₉F₄N 3-F, 5-CF₃ Methanamine N/A High lipophilicity; agrochemical research
1-(3-Chlorophenyl)-N-methylethanamine (149529-99-7) C₉H₁₂ClN 3-Cl Methylamine N/A Altered metabolic stability
N-Methyl-1-[4-(trifluoromethyl)phenyl]ethylamine (574731-05-8) C₁₀H₁₂F₃N 4-CF₃ Methylamine 99 Para-substituted; receptor-binding studies

Key Findings

Halogen Effects: Fluorine vs. Chlorine: The 3-F substituent in the target compound provides moderate electron withdrawal and metabolic stability compared to the 3-Cl analog (149529-99-7), which may exhibit slower oxidative metabolism due to chlorine’s larger atomic radius .

Substituent Position: Meta vs. Para: The target compound’s 3-F substitution contrasts with the 4-CF₃ analog (574731-05-8). Para-substituted CF₃ groups often improve binding affinity in receptor studies (e.g., serotonin receptors), while meta-F may favor interactions with enzymes like monoamine oxidases .

Backbone Modifications :

  • Cyclopentylamine (771583-23-4) : Replacing the methyl group with a cyclopentyl ring introduces steric hindrance, which could reduce off-target interactions in CNS drug candidates .
  • Ethylamine vs. Methanamine : The ethylamine chain in the target compound offers flexibility for hydrogen bonding, whereas methanamine (1093079-61-8) may restrict conformational mobility .

Biological Relevance :

  • Fluorinated analogs like the target compound share structural motifs with pharmaceuticals such as alfentanil (), where fluorine enhances potency and duration. However, the discontinued status of the target compound suggests inferior efficacy or toxicity compared to newer analogs .

Biological Activity

(RS)-N-[1-(3-fluorophenyl)ethyl]methylamine, a compound with potential therapeutic applications, has garnered attention due to its biological activity. This article explores the compound's mechanisms, biological effects, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is characterized by a fluorophenyl group attached to a methylamine structure. Its molecular formula is C10H12FN, and it exhibits properties typical of amine compounds, including basicity and potential for hydrogen bonding.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Receptor Binding : The compound may act as an agonist or antagonist at specific receptors, particularly in the central nervous system (CNS). For example, studies indicate that similar compounds affect neurotransmitter systems, including norepinephrine and serotonin pathways .
  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, which can lead to altered cellular functions. This inhibition is crucial in contexts such as cancer treatment where metabolic dysregulation is common .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, potentially through mechanisms that disrupt bacterial cell wall synthesis and function.

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies demonstrated that derivatives of similar structures inhibited the proliferation of cancer cell lines such as HepG2 and HCT116 at micromolar concentrations. The most potent analogs were noted for their ability to induce apoptosis and inhibit angiogenesis in tumor models .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of this compound revealed significant inhibition of bacterial growth in laboratory settings. The compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Study 2: Anticancer Effects

In a series of experiments assessing the anticancer effects of related compounds, it was found that certain derivatives led to a significant reduction in cell viability in cancer cell lines. The study highlighted the role of apoptosis induction as a key mechanism through which these compounds exert their effects.

CompoundCell LineIC50 (µM)
Compound AHepG25
Compound BHCT1162

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (RS)-N-[1-(3-fluorophenyl)ethyl]methylamine, considering stereochemical control?

  • Methodological Answer : The synthesis typically involves reductive amination of 1-(3-fluorophenyl)ethylamine with formaldehyde or methylating agents. For stereochemical control, chiral catalysts (e.g., Ru-BINAP complexes) or chiral resolving agents (e.g., tartaric acid derivatives) can separate racemic mixtures. Evidence from patent literature highlights the use of enantiomerically pure intermediates for related compounds, such as 3-{4-[(2R)-2-aminopropoxy]phenyl}-N-[(1R)-1-(3-fluorophenyl)ethyl]imidazo[1,2-b]pyridazin-6-amine, which employs R-configured precursors to control stereochemistry .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) resolves structural details, such as the fluorine substituent's electronic environment and methylamine group integration. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. High-performance liquid chromatography (HPLC) with chiral columns validates enantiomeric purity. Reference standards, like those described for N-acetyl Norfentanyl, emphasize the need for ≥98% purity and crystallographic data for unambiguous identification .

Q. How does the 3-fluorophenyl substituent influence the compound’s physicochemical properties?

  • Methodological Answer : The electron-withdrawing fluorine atom increases lipophilicity (logP) and metabolic stability compared to non-fluorinated analogs. Computational models (e.g., COSMO-RS) predict solubility in polar aprotic solvents like DMSO. Experimental data from analogs, such as cyclopropanamine derivatives with 3-fluorophenyl groups, show enhanced thermal stability (mp >150°C) due to reduced electron density in the aromatic ring .

Advanced Research Questions

Q. What strategies resolve enantiomeric mixtures of this compound for pharmacological studies?

  • Methodological Answer : Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) or enzymatic kinetic resolution (e.g., lipase-mediated acetylation) can isolate R- and S-enantiomers. Patent data for related morpholino-triazolone derivatives (e.g., aprepitant analogs) demonstrate the use of chiral chromatography (Chiralpak® AD-H column) with hexane/isopropanol mobile phases for baseline separation .

Q. How does the compound interact with biological targets like monoamine transporters or enzymes?

  • Methodological Answer : Competitive binding assays (e.g., radioligand displacement using [³H]nisoxetine for norepinephrine transporters) quantify affinity. Molecular docking studies (e.g., AutoDock Vina) predict interactions with residues in the transporter’s substrate-binding pocket. Evidence from proteomic analyses of alkylating agents (e.g., mechlorethamine) suggests potential cross-linking mechanisms involving cysteine thiols and DNA guanine residues, which could inform toxicity studies .

Q. What computational models predict the compound’s binding affinity and metabolic pathways?

  • Methodological Answer : Density Functional Theory (DFT) calculations optimize ground-state geometries, while Molecular Dynamics (MD) simulations assess binding stability in lipid bilayers. For metabolism, cytochrome P450 docking (CYP3A4, CYP2D6) identifies probable oxidation sites. Studies on aprepitant analogs highlight the utility of QSAR models to correlate substituent effects (e.g., fluorine position) with metabolic half-life .

Q. How can researchers address discrepancies in reported bioactivity data for this compound?

  • Methodological Answer : Standardize assay conditions (e.g., buffer pH, temperature) and validate purity via orthogonal methods (HPLC, NMR). For in vitro studies, control for batch-to-batch variability in cell lines (e.g., HEK293 vs. CHO). Evidence from analytical protocols for cobalt cell tests emphasizes the need for trace metal analysis to rule out contamination .

Q. Under what conditions does the compound degrade, and how can it be stabilized?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH) identify degradation products (e.g., oxidation of the methylamine group). Lyophilization or storage in amber vials under argon (-20°C) minimizes photolytic and oxidative degradation. Safety data for (R)-tetrahydrofuran-2-yl-methylamine recommend inert atmosphere handling and desiccants for long-term stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.